1-(4-Bromo-3-trifluoromethylphenyl)pyrrolidin-2-one
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Overview
Description
1-(4-Bromo-3-trifluoromethylphenyl)pyrrolidin-2-one is a chemical compound with the molecular formula C11H9BrF3NO It is characterized by the presence of a pyrrolidinone ring substituted with a bromo and trifluoromethyl group on the phenyl ring
Scientific Research Applications
1-(4-Bromo-3-trifluoromethylphenyl)pyrrolidin-2-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Safety and Hazards
Safety data sheets indicate that if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with skin, contaminated clothing should be removed immediately and the skin washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting . Always seek medical attention in case of exposure .
Mechanism of Action
Mode of Action
The mode of action involves the compound interacting with its targets. Let’s break it down:
Transmetalation: Considering the presence of the boron atom (from the pyrrolidinone ring), transmetalation could occur. In Suzuki–Miyaura cross-coupling reactions, boron reagents (such as organotrifluoroborates) transfer their organic group to a palladium catalyst, forming a new carbon–carbon bond . This process might be relevant to the compound’s mode of action.
Result of Action
The molecular and cellular effects depend on the specific targets. Possibilities include:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-3-trifluoromethylphenyl)pyrrolidin-2-one typically involves the reaction of 4-bromo-3-trifluoromethylbenzoyl chloride with pyrrolidine. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the pyrrolidinone ring. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-3-trifluoromethylphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of substituted pyrrolidinones.
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Comparison with Similar Compounds
1-(4-Bromo-3-trifluoromethylphenyl)pyrrolidine: Similar structure but lacks the carbonyl group.
1-(4-Bromo-3-trifluoromethylphenyl)pyrazolidin-3-one: Contains a pyrazolidinone ring instead of a pyrrolidinone ring.
Uniqueness: 1-(4-Bromo-3-trifluoromethylphenyl)pyrrolidin-2-one is unique due to the combination of the pyrrolidinone ring with bromo and trifluoromethyl substituents. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-[4-bromo-3-(trifluoromethyl)phenyl]pyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrF3NO/c12-9-4-3-7(6-8(9)11(13,14)15)16-5-1-2-10(16)17/h3-4,6H,1-2,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWXPVAQLRIJIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC(=C(C=C2)Br)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrF3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00682062 |
Source
|
Record name | 1-[4-Bromo-3-(trifluoromethyl)phenyl]pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00682062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261994-99-3 |
Source
|
Record name | 1-[4-Bromo-3-(trifluoromethyl)phenyl]pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00682062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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